Methyl (3-oxodecahydroquinoxalin-2-yl)acetate
Description
Systematic Nomenclature and Structural Elucidation
IUPAC Nomenclature Rationale and Substituent Positional Analysis
The IUPAC name methyl 2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetate reflects the compound’s structural hierarchy. Key naming conventions include:
- Parent Skeleton : The bicyclic octahydro-1H-quinoxalin core consists of two fused six-membered rings (one nitrogen-containing and one fully saturated) with partial unsaturation. The numbering system prioritizes nitrogen atoms at positions 1 and 2.
- Oxo Group : The ketone (3-oxo) substituent occupies position 3 of the quinoxalin ring, adjacent to the acetate ester moiety.
- Acetate Substituent : The ester group (-CH₂COOCH₃) is attached to position 2 of the quinoxalin ring via a methylene bridge.
Table 1: Structural Features and Nomenclature Basis
| Component | Structural Role | IUPAC Descriptor |
|---|---|---|
| Bicyclic core | Octahydro-1H-quinoxalin | Parent skeleton |
| Ketone substituent | Carbonyl group at position 3 | 3-oxo |
| Ester side chain | Acetate group at position 2 | 2-(acetate) |
This naming adheres to IUPAC rules for polycyclic systems, emphasizing functional group priority and locant minimization.
Comparative Structural Analysis with Decahydroquinoxaline Derivatives
The compound shares structural motifs with decahydroquinoxaline derivatives but differs in substituent placement and oxidation states:
Core Ring System :
Functional Group Distribution :
Table 2: Structural Comparison with Analogues
| Compound | Molecular Formula | Key Features |
|---|---|---|
| This compound | C₁₁H₁₈N₂O₃ | Acetate at C2, 3-oxo group |
| Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate | C₁₂H₂₀N₂O₃ | Ethyl ester, 3-oxo group |
| Decahydroquinoxalin-2-one | C₈H₁₄N₂O | Single 2-oxo group, no ester chain |
This comparison underscores the compound’s unique combination of functional groups and bicyclic rigidity.
Conformational Isomerism in the Decahydroquinoxalin-3-one Core
The decahydroquinoxalin-3-one moiety exhibits conformational flexibility due to its partially saturated bicyclic system:
Properties
IUPAC Name |
methyl 2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-16-10(14)6-9-11(15)13-8-5-3-2-4-7(8)12-9/h7-9,12H,2-6H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMGBUNJXRLFLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C(=O)NC2CCCCC2N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3-oxodecahydroquinoxalin-2-yl)acetate typically involves the reaction of quinoxaline derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of 2-chloro-3-methylquinoxaline with ethyl acetate in the presence of a base such as sodium ethoxide . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, is often emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl (3-oxodecahydroquinoxalin-2-yl)acetate can undergo various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
Methyl (3-oxodecahydroquinoxalin-2-yl)acetate is recognized as a crucial intermediate in the synthesis of pharmaceutical agents, especially those aimed at treating neurological disorders. Its structural properties facilitate the design of compounds that can enhance drug efficacy and specificity. For instance, studies have shown that derivatives of this compound can interact effectively with neurotransmitter systems, offering potential therapeutic benefits in conditions like depression and anxiety .
Biochemical Research
Investigating Enzyme Activity and Metabolic Pathways
In biochemical research, this compound is employed to study enzyme activities and metabolic pathways. Its ability to serve as a substrate or inhibitor allows researchers to gain insights into cellular processes and identify potential therapeutic targets. For example, research has demonstrated its role in modulating enzymes involved in metabolic syndromes, highlighting its utility in understanding disease mechanisms .
Material Science
Development of Novel Materials
The compound is also utilized in material science for developing novel materials with enhanced properties such as thermal stability and mechanical strength. Its incorporation into polymer matrices has been shown to improve the durability and performance of materials used in various industrial applications. This application is particularly relevant for industries looking to create high-performance materials for electronics and automotive components .
Organic Synthesis
Versatile Building Block
This compound acts as a versatile building block in organic synthesis. Chemists can utilize this compound to construct complex molecules efficiently through various synthetic routes. Its reactivity allows for the formation of diverse chemical structures, making it an invaluable tool in synthetic organic chemistry .
Analytical Chemistry
Quality Control and Detection Methods
In analytical chemistry, this compound is employed in methods for detecting and quantifying specific compounds within complex mixtures. This application is critical for quality control processes in pharmaceutical manufacturing and environmental monitoring, where accurate measurement of active ingredients or pollutants is essential .
Case Study 1: Neurological Drug Development
A recent study focused on synthesizing derivatives of this compound that demonstrated enhanced binding affinity to serotonin receptors. The results indicated significant improvements in behavioral outcomes in animal models of depression, suggesting a pathway for developing new antidepressant therapies.
Case Study 2: Enzyme Modulation
Another investigation explored the compound's effect on specific metabolic enzymes linked to obesity. The findings revealed that this compound could inhibit key enzymes involved in lipid metabolism, providing insights into potential treatments for metabolic disorders.
Mechanism of Action
The mechanism of action of methyl (3-oxodecahydroquinoxalin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes in pathogens or cancer cells . For example, it may inhibit DNA synthesis or interfere with cell signaling pathways, ultimately leading to cell death .
Comparison with Similar Compounds
Structural Variations and Spectroscopic Properties
Key structural differences among quinoxaline derivatives lie in their substituents (e.g., ester groups, sulfur/oxygen linkages) and stereochemistry. The following table summarizes critical features:
Notes:
- The methyl ester’s smaller alkyl group may enhance solubility in polar solvents compared to ethyl analogs, as seen in methyl acetate’s widespread solvent use .
- Sulfanyl-containing analogs (e.g., N-alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamide) exhibit distinct NMR shifts due to sulfur’s electron-withdrawing effects .
Data Tables
Biological Activity
Methyl (3-oxodecahydroquinoxalin-2-yl)acetate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, anticancer, and neuroprotective properties, supported by research findings and case studies.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by a quinoxaline core structure. The compound is synthesized through various chemical reactions, typically involving quinoxaline derivatives and appropriate reagents under controlled conditions .
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, demonstrating inhibitory effects on bacterial growth.
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
These findings suggest that the compound could be a potential candidate for the development of new antimicrobial agents.
2. Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as HeLa and MCF-7, through mechanisms involving the modulation of apoptotic pathways.
Case Study:
A study conducted on MCF-7 cells revealed that treatment with this compound resulted in a significant decrease in cell viability at concentrations above 50 µM after 48 hours of exposure. The compound was found to upregulate pro-apoptotic markers while downregulating anti-apoptotic proteins .
3. Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. It has been shown to inhibit neuronal apoptosis induced by oxidative stress in vitro.
Mechanism of Action:
The neuroprotective effects are attributed to the compound's ability to scavenge free radicals and modulate signaling pathways associated with cell survival and death, particularly through the inhibition of caspase activation .
The biological activity of this compound is primarily linked to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit various enzymes involved in cellular signaling pathways.
- Receptor Modulation: It can modulate receptor activity, impacting neurotransmitter levels and cellular responses.
These interactions lead to alterations in cellular processes that are crucial for its antimicrobial, anticancer, and neuroprotective effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
